![molecular formula C16H16BrCl B6295066 2-Bromo-4’-(t-butyl)-4-chloro-1,1’-biphenyl CAS No. 2389017-93-8](/img/structure/B6295066.png)
2-Bromo-4’-(t-butyl)-4-chloro-1,1’-biphenyl
Overview
Description
“2-Bromo-4’-(t-butyl)-4-chloro-1,1’-biphenyl” is a complex organic compound. It consists of a biphenyl group (two connected phenyl rings) with a bromine atom attached to one ring and a chlorine atom attached to the other. Additionally, a tert-butyl group (a central carbon atom bonded to three methyl groups) is also attached to the ring with the chlorine atom .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4’-(t-butyl)-4-chloro-1,1’-biphenyl” would be characterized by the presence of the biphenyl group, with the bromine, chlorine, and tert-butyl groups attached as described above. The exact structure would need to be confirmed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the bromine and chlorine atoms could be replaced via nucleophilic substitution reactions. The compound could also participate in coupling reactions, such as the Suzuki-Miyaura coupling .Scientific Research Applications
Steric Protection in Organic Synthesis
2-Bromo-4’-(t-butyl)-4-chloro-1,1’-biphenyl and its derivatives have been utilized for their steric properties in organic synthesis. For instance, a sterically hindered bromobenzene derivative was prepared and used to stabilize low-coordinate phosphorus compounds, highlighting the compound's utility in creating sterically protected groups (Yoshifuji, Kamijo, & Toyota, 1993).
Synthesis and Structural Analysis
The compound plays a role in the synthesis and structural analysis of various chemical complexes. For example, its derivatives have been used in the synthesis of copper(II) and oxido-vanadium(IV) complexes, which were then characterized through various analytical techniques (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).
Development of Polymers
2-Bromo-4’-(t-butyl)-4-chloro-1,1’-biphenyl derivatives are also significant in the field of polymer science. They have been involved in the synthesis and characterization of hyperbranched polymers, playing a crucial role in the development of new polymeric materials (Percec, Chu, & Kawasumi, 1994).
Rotational Energy Barrier Studies
This compound and its derivatives have been used in the study of the rotational energy barrier of atropisomeric biphenyls. Investigations into the influence of substituents on this barrier are crucial for understanding the dynamic behavior of such molecules (Wolf, König, & Roussel, 1995).
Environmental Impact Studies
In environmental science, derivatives of 2-Bromo-4’-(t-butyl)-4-chloro-1,1’-biphenyl have been identified in emissions from the combustion of electronic waste. Studies have assessed their impact, particularly in terms of estrogenic activity (Owens et al., 2007).
Synthesis of Organic Compounds
The compound is also involved in the synthesis of other organic compounds, such as 4-Bromobiphenyl, demonstrating its role in organic chemistry and material science (Jia Feng-cong, 2006).
Mechanism of Action
The mechanism of action of “2-Bromo-4’-(t-butyl)-4-chloro-1,1’-biphenyl” would depend on its application. As an organic compound, it could potentially be used in the synthesis of other complex molecules. The bromine and chlorine atoms make it a good candidate for use in reactions involving nucleophilic substitution or coupling reactions .
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-(4-tert-butylphenyl)-4-chlorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrCl/c1-16(2,3)12-6-4-11(5-7-12)14-9-8-13(18)10-15(14)17/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXRKOKYDMXUDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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